molecular formula C11H16Cl4N2 B1457368 1-(3,4-Dichlorophenyl)-1,4-diazepane dihydrochloride CAS No. 1427380-95-7

1-(3,4-Dichlorophenyl)-1,4-diazepane dihydrochloride

Cat. No. B1457368
CAS RN: 1427380-95-7
M. Wt: 318.1 g/mol
InChI Key: ZSVYDEBACXYVOW-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-1,4-diazepane dihydrochloride, also known as DCDP, is a chemical compound that belongs to the diazepane class of compounds. It is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine in the central nervous system.

Advantages and Limitations for Lab Experiments

1-(3,4-Dichlorophenyl)-1,4-diazepane dihydrochloride is a potent inhibitor of AChE, making it a valuable tool for studying the role of acetylcholine in the nervous system. However, its toxic effects in mammals limit its use in animal studies. Additionally, 1-(3,4-Dichlorophenyl)-1,4-diazepane dihydrochloride is not very specific for AChE and can inhibit other enzymes, which can complicate data interpretation.

Future Directions

Future research on 1-(3,4-Dichlorophenyl)-1,4-diazepane dihydrochloride could focus on developing more specific AChE inhibitors with fewer toxic effects in mammals. Additionally, 1-(3,4-Dichlorophenyl)-1,4-diazepane dihydrochloride could be studied for its potential use as an insecticide, with a focus on developing formulations that are less toxic to mammals. Finally, 1-(3,4-Dichlorophenyl)-1,4-diazepane dihydrochloride could be studied for its potential use in other neurological disorders that involve acetylcholine dysregulation, such as Parkinson's disease.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-1,4-diazepane dihydrochloride has been extensively studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease. AChE inhibitors like 1-(3,4-Dichlorophenyl)-1,4-diazepane dihydrochloride have been shown to improve cognitive function in patients with Alzheimer's disease by increasing the levels of acetylcholine in the brain. 1-(3,4-Dichlorophenyl)-1,4-diazepane dihydrochloride has also been studied for its potential use as a pesticide due to its ability to inhibit AChE in insects.

properties

IUPAC Name

1-(3,4-dichlorophenyl)-1,4-diazepane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2.2ClH/c12-10-3-2-9(8-11(10)13)15-6-1-4-14-5-7-15;;/h2-3,8,14H,1,4-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVYDEBACXYVOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=CC(=C(C=C2)Cl)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorophenyl)-1,4-diazepane dihydrochloride

CAS RN

1427380-95-7
Record name 1-(3,4-dichlorophenyl)-1,4-diazepane dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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